molecular formula C13H12BrN3O2S2 B11789934 4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11789934
M. Wt: 386.3 g/mol
InChI Key: WKCHGKHGBRVPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound featuring a thienopyrazole core fused with a thiophene ring. Key structural attributes include:

  • 4-(4-Bromophenyl) substituent: Introduces steric bulk and electron-withdrawing effects due to the bromine atom.
  • Pyrazol-3-amine moiety: Provides a nucleophilic site for interactions with biological targets.

Properties

Molecular Formula

C13H12BrN3O2S2

Molecular Weight

386.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-ethylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C13H12BrN3O2S2/c1-2-21(18,19)13-9(7-3-5-8(14)6-4-7)10-11(15)16-17-12(10)20-13/h3-6H,2H2,1H3,(H3,15,16,17)

InChI Key

WKCHGKHGBRVPHR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a thienopyrazole intermediate, followed by the introduction of the bromophenyl and ethylsulfonyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thieno[2,3-c]pyrazol-3-amine Derivatives

  • 5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine (): Structural similarity: Shares the thienopyrazole core and ethylsulfonyl group. Key difference: Fluorophenyl vs. bromophenyl substituent.

Pyrazole-3-amine Derivatives

  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) (): Structural features: Pyrazole core with bromothiophene and aminosulfonylphenyl groups. Molecular weight: 630.0970 vs. ~350–400 (estimated for the target compound). Functional groups: The aminosulfonyl group may increase solubility compared to ethylsulfonyl .
  • 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine (): Simpler structure: Lacks the thieno ring and sulfonyl group. Molecular weight: 252.11 vs. higher for the target compound. Biological implications: Reduced steric hindrance and polarity may limit target specificity compared to the sulfonyl-containing analog .

Triazole-Thione Derivatives ()

  • Examples: Compounds 19a, 20a, and 21a. Core structure: Triazole-thione instead of thienopyrazole. Substituents: Morpholinylmethyl or piperazinylmethyl groups. Synthetic yields: 75–82%, suggesting efficient preparation. Biological relevance: Triazole-thiones are known for antimicrobial activity, but the thienopyrazole core may offer unique electronic properties for kinase inhibition .

Sulfonyl-Containing Analogs

  • 4-[(4-Chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine ():
    • Sulfonyl group comparison : Chlorophenylsulfonyl vs. ethylsulfonyl.
    • Electronic effects : The ethyl group may enhance lipophilicity (logP ~2.5) compared to aryl sulfonyl groups (logP ~3.5), influencing membrane permeability .

Biological Activity

The compound 4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that thienopyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

CompoundCell LineInhibition (%) at 10 μM
7aMCF-783.52
7rFaDu74.70
ErlotinibMCF-719.73

These results indicate that the compound exhibits potent antiproliferative activity, particularly against the FaDu and MCF-7 cell lines, which are representative of head and neck and breast cancers, respectively .

The mechanism of action for thienopyrazole derivatives often involves the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. Molecular docking studies suggest that these compounds bind effectively to the active sites of topoisomerase I and II, leading to increased apoptosis in cancer cells through mechanisms such as:

  • G2/M phase cell cycle arrest
  • Increased oxidative stress
  • Induction of apoptotic markers like cleaved caspase-3

This dual action not only inhibits cancer cell proliferation but also promotes programmed cell death, making it a promising candidate for cancer therapy .

Anti-inflammatory Activity

In addition to anticancer properties, compounds in this class have shown anti-inflammatory effects. Specifically, they exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Case Studies

A notable case study involved the evaluation of a series of thienopyrazole derivatives in a preclinical model. The study assessed their efficacy in reducing tumor size in xenograft models of breast cancer. The results indicated that treatment with these compounds led to a significant reduction in tumor volume compared to control groups receiving no treatment or standard chemotherapy agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.